molecular formula C11H8N4O3S B2509959 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1211216-97-5

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2509959
CAS No.: 1211216-97-5
M. Wt: 276.27
InChI Key: BFSQJADPAZFEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic compound that features both furan and thiophene rings These rings are connected through an oxadiazole moiety, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Coupling Reaction: The resulting oxadiazole intermediate is then coupled with an isocyanate derivative to form the final urea compound. Commonly used isocyanates include phenyl isocyanate or methyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)urea
  • 1-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)urea
  • 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methyl)urea

Uniqueness

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties

Biological Activity

The compound 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a derivative of oxadiazole and thiourea, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C13H11N5O3C_{13}H_{11}N_5O_3 with a molecular weight of 285.26 g/mol. The structure features a furan ring, an oxadiazole moiety, and a thiophene group, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and thiourea groups exhibit significant anticancer properties. For instance, derivatives of thiourea have shown IC50_{50} values ranging from 3 to 14 µM against various cancer cell lines including pancreatic and breast cancer cells .

Cell Line IC50_{50} (µM) Reference
Pancreatic Cancer3
Breast Cancer14
Prostate Cancer<20

The compound's mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiourea derivatives have shown effectiveness against various bacterial strains. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .

Bacterial Strain MIC (µg/mL) Reference
E. faecalis40
K. pneumoniae50

Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives are notable as well. They have been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds in this class often inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : They may promote programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : These compounds can interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways.

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of a similar compound in vitro against human leukemia cell lines. The results indicated significant cytotoxicity with IC50_{50} values as low as 1.50 µM, highlighting the potential for developing targeted therapies based on this scaffold .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiourea derivatives showed that modifications in the chemical structure could enhance antibacterial activity significantly compared to standard antibiotics like ceftriaxone .

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3S/c16-10(12-8-4-2-6-19-8)13-11-15-14-9(18-11)7-3-1-5-17-7/h1-6H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSQJADPAZFEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.